2-Amino-3-methylsuccinic acid 2-Amino-3-methylsuccinic acid
Brand Name: Vulcanchem
CAS No.: 6667-60-3
VCID: VC21537574
InChI: InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)
SMILES: CC(C(C(=O)O)N)C(=O)O
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol

2-Amino-3-methylsuccinic acid

CAS No.: 6667-60-3

VCID: VC21537574

Molecular Formula: C5H9NO4

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-methylsuccinic acid - 6667-60-3

Description

2-Amino-3-methylsuccinic acid, also known as 2-amino-3-methylbutanedioic acid, is a compound with the molecular formula C5H9NO4. It is a derivative of succinic acid, with an amino group and a methyl group attached to the second and third carbon atoms, respectively. This compound exists in several stereoisomeric forms, including (2S,3S) and (2R,3S) configurations, which are important for its chemical and biological properties.

Synthesis and Coordination Chemistry

2-Amino-3-methylsuccinic acid can be used as a ligand in the synthesis of coordination compounds. For example, it has been used to synthesize complexes with chromium(III) and oxovanadium(IV) ions. These complexes have been characterized using techniques such as infrared spectroscopy and magnetic susceptibility measurements .

ComplexMetal IonLigand RatioGeometry
Bis(2-amino-3-methylbutanoic acid)chromium(III)Cr(III)1:2Octahedral
Oxovanadium(IV) complexV(IV)1:2Square Pyramid

Biological Activity

While direct biological activity data for 2-amino-3-methylsuccinic acid itself is limited, its coordination compounds have shown promising antibacterial properties. For instance, mixed ligand complexes with 1,10-phenanthroline exhibited good antibacterial activity against several microorganisms, sometimes surpassing that of standard antibiotics like streptomycin .

CompoundAntibacterial Activity
Mixed Ligand ComplexesGood activity against E. coli and K. pneumoniae
CAS No. 6667-60-3
Product Name 2-Amino-3-methylsuccinic acid
Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
IUPAC Name 2-amino-3-methylbutanedioic acid
Standard InChI InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)
Standard InChIKey LXRUAYBIUSUULX-UHFFFAOYSA-N
SMILES CC(C(C(=O)O)N)C(=O)O
Canonical SMILES CC(C(C(=O)O)N)C(=O)O
Synonyms 2-Amino-3-methylsuccinicacid;6667-60-3;3-Methylasparticacid;DL-threo-beta-Methylasparticacid;Asparticacid,3-methyl-;DL-Asparticacid,3-methyl;3-Methyl-2-aminosuccinicacid;DL-Asparticacid,3-methyl-;DL-threo-b-Methylasparticacid;2-amino-3-methylbutanedioicacid;2-amino-3-methyl-butanedioicacid;NSC-45365;DL-3-Methylasparticacid;beta-methylaspartate;D-Asparticacid,3-methyl-;L-threo-3-methyl-aspartate;3-methylaspartate;(2S,3S)-3-methylaspartate;ACMC-20aegx;PubChem10166;(2R,3S)-2-AMINO-3-METHYLSUCCINICACID;(2S,3R)-2-AMINO-3-METHYLSUCCINICACID;AC1Q5RPY;bmse000352;SCHEMBL87358
Reference Raj et al. Engineering methylaspartate ammonia lyase for the asymmetric synthesis of unnatural amino acids. Nature Chemistry, doi: 10.1038/nchem.1338, published online 29 April 2012 http://www.nature.com/nchem
PubChem Compound 852
Last Modified Aug 15 2023

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